molecular formula C14H14N2OS B3449736 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide CAS No. 60766-26-9

2-Mercapto-N-(4-(phenylamino)phenyl)acetamide

Cat. No.: B3449736
CAS No.: 60766-26-9
M. Wt: 258.34 g/mol
InChI Key: PTQUXQSEBAQTFZ-UHFFFAOYSA-N
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Description

2-Mercapto-N-(4-(phenylamino)phenyl)acetamide (CAS 60766-26-9) is a chemical compound with the molecular formula C14H14N2OS and a molecular weight of 258.34 g/mol . This reagent is supplied for research purposes and is strictly for laboratory use. It finds application in analytical chemistry, where it can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This makes it suitable for pharmacokinetics studies and the isolation of impurities in preparative separation . The compound is of significant interest in biochemical research, particularly in the development of novel tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin synthesis, and its overactivity is associated with hyperpigmentation disorders . The presence of a thiol (–SH) group in its molecular structure is a critical feature, as it can interact with the copper cofactors in the enzyme's active site, thereby enhancing its inhibitory potential . Recent scientific studies highlight that derivatives containing mercapto and phenylamino moieties are being explored as potent agents for managing hyperpigmentation and related dermatological conditions . Researchers can utilize this compound as a building block or a reference standard in the design and synthesis of new therapeutic agents. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-anilinophenyl)-2-sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14N2OS/c17-14(10-18)16-13-8-6-12(7-9-13)15-11-4-2-1-3-5-11/h1-9,15,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQUXQSEBAQTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209591
Record name 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide
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Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60766-26-9
Record name 2-Mercapto-N-[4-(phenylamino)phenyl]acetamide
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Record name 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide
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Record name 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide
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Record name 2-mercapto-N-[4-(phenylamino)phenyl]acetamide
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Synthetic Methodologies and Chemical Derivatization

Strategies for the Synthesis of 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide

The synthesis of this compound is typically achieved through well-defined, multi-step chemical processes. These strategies focus on the efficient construction of the amide bond and the introduction of the thiol group.

The construction of this compound is generally not a single-step process but rather a sequence of reactions. A common and effective approach involves a three-step synthetic route starting from the corresponding aniline (B41778) derivative, in this case, 4-aminodiphenylamine (N-phenyl-p-phenylenediamine). nih.gov

The general sequence is as follows:

Amide Formation: The initial step involves the acylation of the primary amino group of 4-aminodiphenylamine. This is typically achieved by reacting it with chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-(phenylamino)phenyl)acetamide. nih.gov This reaction establishes the core acetamide (B32628) structure.

Thioacetate (B1230152) Substitution: The chloro- intermediate is then converted into a thioester. This is accomplished through a nucleophilic substitution (SN2) reaction, where the chlorine atom is displaced by a thioacetate anion, typically from potassium thioacetate. This step yields S-(2-((4-(phenylamino)phenyl)amino)-2-oxoethyl) ethanethioate. nih.gov

Hydrolysis to Thiol: The final step is the hydrolysis of the thioacetate group to unveil the free thiol. This is usually carried out under basic conditions, for example, using aqueous potassium hydroxide (B78521) in methanol, to yield the target compound, this compound. nih.gov

This multi-step approach is advantageous as it utilizes readily available starting materials and employs robust, high-yielding reactions, allowing for controlled synthesis and purification of intermediates at each stage. nih.govmit.edusyrris.jp

The introduction of the sulfur functionality is a key aspect of the synthesis. While the final product contains a mercapto (-SH) group, the synthetic pathways often involve precursors or protected forms of this group.

A primary pathway involves the use of thioglycolic acid (mercaptoacetic acid) derivatives. Instead of directly using the reactive thioglycolic acid, the synthesis often proceeds through a haloacetamide intermediate (e.g., a 2-chloroacetamide (B119443) derivative). nih.govuobaghdad.edu.iq This intermediate is then reacted with a sulfur nucleophile. The use of potassium thioacetate, as mentioned previously, is a common strategy. nih.gov This reagent acts as a mercapto anion equivalent, offering better handling and reactivity control compared to using hydrogen sulfide (B99878) or its salts directly.

Another potential pathway involves the direct condensation of the parent amine with thioglycolic acid using a peptide coupling agent. However, the more common and often more efficient method is the two-step process involving a chloroacetamide intermediate followed by reaction with a sulfur source. nih.govgoogle.com For instance, the synthesis of other mercapto-containing compounds has been achieved by reacting chloroacetamide precursors with reagents like thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed. google.com Similarly, the reaction of chloroacetic acid with an alkali metal hydrosulfide (B80085) is a fundamental process for producing thioglycolic acid itself, highlighting the core reactivity pattern utilized in these syntheses. google.com

The success of the synthesis of this compound and related compounds relies on the careful selection of reagents and reaction conditions.

For the initial amide formation , the reaction between the aniline derivative and chloroacetyl chloride can be performed under various conditions. One method involves using a base such as N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF), often at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity. nih.gov An alternative approach uses glacial acetic acid as the solvent, with the addition of sodium acetate (B1210297) to buffer the reaction mixture. rjptonline.orgnih.gov

The subsequent SN2 reaction to introduce the sulfur moiety is typically carried out by reacting the 2-chloro-N-arylacetamide intermediate with potassium thioacetate in a polar aprotic solvent like acetone. nih.gov

Finally, the hydrolysis of the resulting thioacetate is achieved using a strong base, such as aqueous potassium hydroxide (KOH), in an alcoholic solvent like methanol. nih.gov

A summary of typical reaction conditions is presented in the table below.

Synthetic StepReagentsSolventBaseGeneral ConditionsReference
Amide FormationAniline derivative, Chloroacetyl chlorideDichloromethane (DCM) or Tetrahydrofuran (THF)DIPEACooled solution (0 °C) nih.gov
Amide Formation (Alternative)Aniline derivative, Chloroacetyl chlorideGlacial Acetic AcidSodium AcetateHeating on a water bath rjptonline.org
Thioacetate Substitution2-Chloro-N-arylacetamide, Potassium thioacetateAcetone-- nih.gov
Thioacetate HydrolysisThioacetate intermediateMethanol / WaterPotassium Hydroxide (KOH)- nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The core structure of this compound serves as a scaffold for the design and synthesis of a wide array of analogs and derivatives. These modifications are aimed at systematically altering the molecule's physicochemical properties.

Structural modifications can be targeted at three main regions of the molecule: the thiol group, the aromatic core, and the acetamide linker.

Thiol Group Derivatization: The thiol group is a highly reactive functional group, making it an excellent handle for derivatization. nih.gov Common reactions include alkylation to form thioethers, oxidation to generate disulfides, or reaction with Michael acceptors like N-substituted maleimides. nih.govnih.gov These modifications can significantly alter the molecule's polarity, size, and ability to interact with biological targets.

Aromatic Core Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto either of the phenyl rings is a classical medicinal chemistry strategy. tandfonline.com Synthesizing a series of N-aryl mercaptoacetamides with different substituents on the aryl ring allows for the systematic probing of electronic and steric effects. nih.gov This is typically achieved by starting the synthesis with an appropriately substituted aniline derivative.

Acetamide Linker Modification: While less common, the acetamide backbone can also be altered. This could involve introducing substituents on the methylene (B1212753) carbon or changing the length of the linker between the amide and the thiol group.

The synthesis of N-arylacetamide derivatives is a broad field that provides numerous analogs. The 2-chloro-N-(substituted phenyl)acetamide intermediate is a particularly versatile building block for creating a diverse library of compounds. rjptonline.orgnih.gov This intermediate is readily synthesized from a wide range of substituted anilines and chloroacetyl chloride. rjptonline.orgnih.gov

Once formed, the reactive C-Cl bond in the 2-chloro-N-arylacetamide intermediate can undergo nucleophilic substitution with various nucleophiles, not just sulfur-based ones. For example, reaction with substituted phenols in the presence of a base like potassium carbonate (K2CO3) yields 2-phenoxy-N-arylacetamide derivatives. uobaghdad.edu.iqrjptonline.org Similarly, nitrogen nucleophiles, such as the deprotonated form of isatin, can be used to synthesize more complex heterocyclic structures. nih.gov

The following table provides examples of N-Arylacetamide derivatives synthesized from 2-chloro-N-arylacetamide intermediates.

IntermediateReactant / NucleophileBaseSolventProduct ClassReference
2-chloro-N-(substituted phenyl)acetamideSubstituted PhenolPotassium CarbonateDry Acetone2-(substituted phenoxy)-N-(substituted phenyl)acetamide rjptonline.org
2-chloro-N-phenylacetamideIsatin (Indole-2,3-dione)Potassium CarbonateDMFN-phenyl-2-(2-oxoindolin-1-yl)acetamide nih.gov
2-chloro-N-arylacetamidePotassium Thioacetate-AcetoneS-(2-(arylamino)-2-oxoethyl) ethanethioate nih.gov

These synthetic strategies underscore the modular nature of N-arylacetamide chemistry, allowing for the generation of diverse molecular architectures from common intermediates.

Heterocyclic Ring Incorporations (e.g., thiazole (B1198619), thiadiazole, oxadiazole, pyrimidine (B1678525), benzimidazole)

The strategic incorporation of heterocyclic rings onto the this compound backbone is a common approach to generate novel chemical entities. The thiol and acetamide functionalities are key reaction sites for these cyclization reactions.

Thiazole Derivatives: The synthesis of thiazole rings often utilizes the Hantzsch thiazole synthesis. In the context of the parent compound, the mercapto group can react with α-halocarbonyl compounds. For instance, condensation of this compound with various α-bromoacetophenones in the presence of a base can yield N-phenylacetamide derivatives containing a 4-arylthiazole moiety. nih.gov The reaction proceeds through the formation of a thioether intermediate followed by intramolecular cyclization and dehydration to form the thiazole ring. researchgate.net The structures of these target compounds are typically confirmed by 1H-NMR, 13C-NMR, and HRMS. nih.gov

Thiadiazole Derivatives: The 1,3,4-thiadiazole (B1197879) ring is a common target in synthetic chemistry. A versatile route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. bu.edu.eg Starting from a carboxylic acid analogue of the parent compound, one can prepare the corresponding acylthiosemicarbazide. Subsequent acid-catalyzed cyclodehydration yields the desired 5-substituted-2-amino-1,3,4-thiadiazole. Another approach involves the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives through amidation reactions. nih.gov These syntheses highlight the utility of the core structure in accessing the thiadiazole scaffold. icatt.org.uanih.gov

Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles commonly begins with the conversion of a carboxylic acid to its corresponding acid hydrazide. nih.gov The acid hydrazide is then cyclized with a dehydrating agent, such as phosphorus oxychloride, to form the oxadiazole ring. nih.govafasci.com For example, a derivative of N-(4-(phenylamino)phenyl)acetamide can be hydrolyzed to the corresponding carboxylic acid, converted to an acid hydrazide with hydrazine (B178648) hydrate, and then cyclized to yield a 1,3,4-oxadiazole (B1194373) derivative. nih.gov Alternatively, 1,2,4-oxadiazoles can be synthesized from amidoxime (B1450833) precursors which are then cyclized with carboxylic acids or their derivatives. rjptonline.orgnih.gov

Pyrimidine Derivatives: Pyrimidine rings can be constructed through condensation reactions. A well-known method involves the reaction of chalcones with thiourea in an alcoholic medium to produce 2-mercaptopyrimidines. researchgate.netresearchgate.net To apply this to the target compound, the acetamide moiety could be modified to participate in a Claisen-Schmidt condensation to form a chalcone-like intermediate, which would then be cyclized with thiourea. The synthesis of 2-mercapto-4-(p-aminophenylsulphonylamino)-6-(aryl)-pyrimidine-5-carboxamide derivatives has been reported via the Biginelli condensation, showcasing another route to pyrimidine synthesis. researchgate.net

Benzimidazole (B57391) Derivatives: The formation of a benzimidazole ring typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. nih.govorientjchem.org To incorporate this ring, the 2-mercapto group of the parent compound can be used as a handle. For example, it can be reacted to form a thioether with a derivative that can be subsequently cyclized to a benzimidazole. nih.gov A more direct method would involve using a carboxylic acid precursor of the parent compound and reacting it with o-phenylenediamine to form the 2-substituted benzimidazole. The synthesis of 2-mercaptobenzimidazole (B194830) itself is achieved by reacting o-phenylenediamine with carbon disulfide. researchgate.net

Spectroscopic and Analytical Characterization Techniques for Research Compounds

The structural elucidation and purity assessment of this compound and its heterocyclic derivatives are accomplished using a combination of modern spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

NMR spectroscopy is a cornerstone technique for the structural analysis of these organic compounds. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. For the parent compound, characteristic signals would include multiplets in the aromatic region (approx. δ 6.8-7.6 ppm) corresponding to the protons of the two phenyl rings. The N-H protons of the secondary amine and the amide would appear as singlets, often broad, which can be confirmed by D₂O exchange. The methylene (-CH₂-) protons of the acetamide group would typically appear as a singlet at approximately δ 3.6-3.8 ppm. nih.gov The thiol (-SH) proton signal can be observed as a broad singlet. Upon formation of heterocyclic derivatives, new characteristic signals appear. For example, in a thiazole derivative, a singlet for the C5-H of the thiazole ring can be observed around δ 7.2 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Key signals for the parent structure include the carbonyl carbon (C=O) of the amide group at around δ 168-171 ppm. nih.govrsc.org The carbons of the aromatic rings would produce a series of signals in the δ 115-150 ppm range. The methylene carbon (-CH₂-) would be found further upfield. For heterocyclic derivatives, new signals corresponding to the carbons of the incorporated ring are observed. For instance, in a thiazole derivative, the C-2, C-4, and C-5 carbons of the thiazole ring would show characteristic chemical shifts. nih.govresearchgate.net

Table 1: Representative NMR Data for N-phenylacetamide Derivatives
Functional Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Aromatic Protons6.8 - 8.0115 - 150
Amide N-H9.8 - 10.2 (singlet)-
Methylene (-CH₂CO-)~3.7 (singlet)~37
Acetyl (-CH₃)~2.0 (singlet)~24
Amide Carbonyl (C=O)-168 - 171
Thiazole C5-H~7.2 (singlet)~102
Thiazole C2/C4-150 - 165

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns. Data compiled from related structures. nih.govresearchgate.netnih.govrsc.org

Mass Spectrometry (MS, LC-MS/MS)

Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula of the synthesized compounds. nih.gov For this compound, the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the elemental composition. nih.gov The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation by identifying characteristic fragments of the molecule. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of the parent compound would exhibit characteristic absorption bands. nih.gov The N-H stretching vibrations for the amine and amide groups are typically observed in the 3100-3400 cm⁻¹ region. A strong absorption band for the amide carbonyl group (C=O) stretch is expected around 1660-1700 cm⁻¹. nih.govrsc.org Other characteristic peaks include those for aromatic C-H and C=C stretching. The formation of heterocyclic derivatives can be confirmed by the appearance of new bands specific to the ring system. researchgate.net

Table 2: Characteristic IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amine, Amide)3100 - 3400
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide I)1660 - 1700
C=C Stretch (Aromatic)1450 - 1600
N-H Bend (Amide II)1510 - 1570

Note: Frequencies are approximate and can be influenced by the molecular environment. nih.govrsc.org

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a purified sample. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) serves as strong evidence for the compound's identity and purity. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a crucial analytical technique for determining the purity of synthesized compounds. A reverse-phase (RP) HPLC method can be used for the analysis of this compound. sielc.com In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid) is used for elution. sielc.com The purity of the sample is assessed by the chromatogram, where a single, sharp, and symmetrical peak is indicative of a high-purity compound.

Preclinical Biological Activity Investigations

In Vivo Preclinical Models (Non-human)

The potential of 2-mercapto-N-arylacetamide (2-MAA) analogs as depigmenting agents has been evaluated in non-human in vivo models. Specifically, the zebrafish (Danio rerio) embryo model, which is widely used for studying pigmentation, was employed to assess the effects of these compounds.

In these experiments, certain 2-MAA analogs demonstrated a more potent depigmentation effect than kojic acid, even at concentrations a thousand times lower. These findings suggest that the 2-MAA class of compounds, which includes 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide, represents a promising category of anti-melanogenic agents that are effective across various species.

Zebrafish Embryo Models for Depigmentation Studies

The zebrafish (Danio rerio) embryo has emerged as a significant in vivo model for studying melanogenesis and the effects of potential depigmenting agents. Its transparent body allows for the direct observation of melanin (B1238610) synthesis and pigment distribution. Although direct studies on this compound are absent, research on 2-mercapto-N-arylacetamide (2-MAA) analogs has demonstrated notable anti-melanogenic properties.

In these studies, the 2-mercaptoacetamide (B1265388) moiety was hypothesized to chelate copper ions within the active site of tyrosinase, a key enzyme in melanin synthesis. A series of 2-MAA analogs were synthesized and evaluated for their ability to inhibit tyrosinase and reduce melanin production.

Detailed Research Findings:

Several 2-MAA analogs exhibited potent inhibition of mushroom tyrosinase, with some analogs showing significantly lower IC50 values compared to the well-known depigmenting agent, kojic acid. rsc.org These in vitro findings were further investigated in cellular and in vivo models. In B16F10 melanoma cells, these analogs were effective at inhibiting melanin production by suppressing cellular tyrosinase activity. rsc.org

Crucially, when tested in a zebrafish embryo model, certain 2-MAA analogs demonstrated a more potent depigmentation effect than kojic acid, even at substantially lower concentrations. rsc.org For instance, analogs 1 and 2 from the study showed a significant depigmentation effect at a concentration 1000 times lower than that of kojic acid. rsc.org This suggests that the 2-mercapto-N-arylacetamide scaffold is a promising structure for the development of novel anti-melanogenic agents. rsc.org Further investigations revealed that the mechanism of action might not be solely due to copper chelation but could also involve hydrogen bonding and hydrophobic interactions within the tyrosinase active site, as well as the inhibition of microphthalmia-associated transcription factor (MITF) and tyrosinase expression. rsc.org

Table 1: Depigmentation Effects of 2-Mercapto-N-arylacetamide (2-MAA) Analogs in Zebrafish Embryos

Analog Concentration Compared to Kojic Acid Observed Depigmentation Effect Reference
Analog 1 1000x Lower More Potent rsc.org
Analog 2 1000x Lower More Potent rsc.org

Murine Models for Xenograft Tumor Growth Inhibition (e.g., breast, ovarian xenografts)

A thorough review of existing scientific literature reveals no published studies investigating the efficacy of This compound or its closely related mercapto-acetamide analogs in murine models for xenograft tumor growth inhibition, specifically concerning breast or ovarian xenografts.

Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They allow for the in vivo evaluation of novel therapeutic agents against human cancers, such as those of the breast and ovary. nih.govnih.govnih.gov These models are instrumental in assessing a compound's ability to inhibit tumor growth, providing critical data before potential clinical trials. nih.gov

The absence of data for this compound in this context indicates that its potential as an anti-cancer agent has not been explored in these standard preclinical models. Therefore, no research findings or data tables can be presented for this subsection.

Molecular Mechanisms of Action and Target Identification

Protein Binding and Cellular Interactions

The primary documented protein interaction for this class of compounds is with the enzyme tyrosinase. rsc.org In cellular models, 2-MAA analogs have been shown to effectively inhibit melanin (B1238610) production in B16F10 melanoma cells by targeting cellular tyrosinase activity. rsc.org Importantly, these analogs did not exhibit significant cytotoxicity against either human keratinocyte (HaCaT) or melanoma (B16F10) cell lines, indicating their suitability for dermal applications. rsc.org In vivo depigmentation experiments using zebrafish embryos further confirmed that certain analogs possess more potent effects than kojic acid at significantly lower concentrations. rsc.org

Modulation of Gene Expression and Signaling Pathways

Beyond direct enzyme inhibition, certain analogs of 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide can exert their biological effects by modulating gene expression. Western blot analysis has revealed that the anti-melanogenic activity of some 2-MAA analogs is not solely due to direct tyrosinase inhibition. rsc.org These compounds also downregulate the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis. rsc.org Consequently, the expression of tyrosinase itself is also inhibited, demonstrating a dual mechanism of action that impacts both the enzyme's activity and its synthesis. rsc.org

Microphthalmia-Associated Transcription Factor (MITF) Expression Inhibition

The Microphthalmia-Associated Transcription Factor (MITF) is a critical regulator in the development and survival of melanocytes, the pigment-producing cells in the skin and eyes. nih.gov It plays a significant role in the transcription of genes essential for melanogenesis. nih.gov Consequently, the inhibition of MITF has been identified as a potential therapeutic strategy in conditions such as melanoma, where its expression is often dysregulated. figshare.com

While direct studies on the effect of this compound on MITF expression are not extensively documented in publicly available research, the broader class of compounds with similar structural motifs has been investigated for such inhibitory activities. For instance, certain inhibitors of the MITF molecular pathway have been patented, highlighting the ongoing search for novel compounds that can modulate its activity. researchgate.net The investigation into whether this compound shares this inhibitory potential is a promising area for future research.

Impact on Apoptosis Pathways

Apoptosis, or programmed cell death, is a fundamental biological process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. nih.govnih.gov This process is intricately regulated by two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. mdpi.com A hallmark of many anticancer agents is their ability to induce apoptosis in malignant cells. nih.gov

Derivatives of phenylacetamide have demonstrated the capacity to trigger apoptosis in various cancer cell lines. nih.gov Research on related compounds, such as 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, has shown that they can induce apoptosis through the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov These findings suggest that compounds within the N-phenylacetamide family, including this compound, may exert their effects by modulating these critical cell death pathways. Further investigation is needed to elucidate the specific impact of this compound on the key regulators of apoptosis, such as the Bcl-2 family of proteins and the caspase cascade.

Cell Cycle Regulation

The cell cycle is a tightly controlled series of events that leads to cell growth and division. Dysregulation of the cell cycle is a fundamental characteristic of cancer, making it a prime target for therapeutic intervention. nih.gov The cell cycle is governed by checkpoints that ensure the fidelity of DNA replication and cell division. nih.gov Arresting the cell cycle at these checkpoints, particularly in the G1 or G2/M phases, can prevent the proliferation of cancerous cells and can be a precursor to apoptosis. nih.govnih.gov

While direct evidence linking this compound to specific effects on cell cycle regulation is limited, the broader class of sulfonamides, which share some structural similarities, has been shown to induce cell cycle arrest in the G1 phase. nih.gov The general biological activity of mercaptoacetamide derivatives as histone deacetylase inhibitors also points towards a potential role in influencing gene expression related to cell cycle control. nih.gov Given that many anticancer agents exert their effects by interfering with the cell cycle, exploring the impact of this compound on key cell cycle regulators, such as cyclins and cyclin-dependent kinases, is a critical area for future research.

Effects on Metabolic Pathways

Cellular metabolism is a complex network of biochemical reactions that are essential for energy production, biosynthesis of cellular components, and maintaining cellular homeostasis. The study of how chemical compounds affect these pathways, known as toxicometabolomics, can reveal important insights into their mechanisms of action and potential toxicity. nih.gov Alterations in metabolic pathways are increasingly recognized as a hallmark of various diseases, including cancer.

Currently, there is a lack of specific research detailing the effects of this compound on metabolic pathways. General studies on the metabolic effects of other N-phenyl-p-phenylenediamine derivatives have been conducted in the context of environmental exposure, but these are not directly applicable to the specific compound . nih.gov Untargeted metabolomics studies would be necessary to elucidate how this compound may alter key metabolic pathways, such as glycolysis, the citric acid cycle, or amino acid metabolism, within cells.

Cellular Morphology and Integrity Studies (e.g., bacterial cell wall deformity via Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of biological surfaces at the nanoscale. nih.govnih.govresearchgate.net It is a powerful tool for studying the morphology and integrity of cells, including the detailed architecture of bacterial cell walls. nih.govnih.gov By observing changes in the cell surface after treatment with a compound, researchers can gain insights into its mechanism of action, particularly for antimicrobial agents. nih.gov

While no specific AFM studies on the effect of this compound on bacterial cell walls have been published, research on structurally related N-phenylacetamide derivatives containing 4-arylthiazole moieties has demonstrated their antibacterial activity. mdpi.com A scanning electron microscopy (SEM) investigation of one such derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), confirmed that it could cause cell membrane rupture in Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.com This suggests that compounds in this class may exert their antimicrobial effects by disrupting the bacterial cell envelope.

Table 1: Antibacterial Activity of a Related Phenylacetamide Derivative

CompoundTarget BacteriaEC50 (µM)
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas oryzae pv. Oryzae (Xoo)156.7
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas axonopodis pv. Citri (Xac)>500
N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)X.oryzae pv. oryzicola (Xoc)>500

Data extracted from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. mdpi.com

Future AFM studies on this compound could provide direct visual evidence of its impact on the cellular morphology and integrity of various microorganisms, further elucidating its potential as an antimicrobial agent.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features of 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide

The core structure of this compound contains several key pharmacophoric features essential for its biological activity. The general scaffold of N-aryl mercaptoacetamides is recognized for its inhibitory potential against bacterial virulence factors and resistance determinants, such as metallo-β-lactamases (MBLs) and the elastase LasB from Pseudomonas aeruginosa. nih.govnih.gov

The essential components for activity are:

A mercapto (-SH) group: This free thiol is crucial for interacting with metal ions, typically zinc, in the active site of target metalloenzymes. nih.gov

An acetamide (B32628) linker (-NH-C(O)-CH2-): This unit properly positions the mercapto group for target binding and participates in hydrogen bonding interactions.

An N-aryl group (the (4-(phenylamino)phenyl) moiety): This large, hydrophobic part of the molecule engages in hydrophobic and hydrogen-bonding interactions within the enzyme's binding pocket, significantly influencing both potency and selectivity. nih.govacs.org The N-arylacetamide portion is known to be stabilized in the S1' pocket of targets like LasB. nih.gov

Together, these features create a scaffold that can be systematically modified to probe and optimize interactions with specific biological targets.

Influence of Substituent Effects on Biological Activity

Modifications to the core structure of this compound have profound effects on its biological activity. Researchers have explored these effects by altering the key functional groups.

The mercapto group is arguably the most critical functional group for the activity of this compound class against metalloenzymes. Research, including co-crystal structures, has confirmed that the active form of these inhibitors is the free thiol. nih.gov This group acts as a zinc-binding group, coordinating with the zinc ion(s) in the active site of enzymes like MBLs and LasB, which is essential for their inhibitory action. Derivatives where the thiol is protected, for instance as a thiocarbamate, are considered prodrugs that must be hydrolyzed to the free thiol to become active. nih.gov The presence of an additional thiol moiety in related heterocyclic scaffolds has also been noted as a feature of novel therapeutic agents. nih.gov

The N-aryl portion of the molecule, which in this case is the 4-(phenylamino)phenyl group, plays a vital role in anchoring the inhibitor within the target's binding site. This moiety fits into the S1' pocket of enzymes like LasB, where it is stabilized by a combination of hydrogen-bonding and hydrophobic interactions. nih.govacs.org The phenyl ring itself is considered crucial for maintaining selectivity against potential human off-targets, such as matrix metalloproteinases (MMPs). nih.gov The replacement of the N-aryl ring with different heterocycles has been explored as a strategy to further optimize these core interactions and improve properties like hydrophilicity. nih.gov

Introducing various substituents onto the N-aryl ring allows for the fine-tuning of the compound's activity. The electronic properties and size of these substituents can significantly alter binding affinity.

Studies on related N-aryl mercaptoacetamides have shown that modifications to the aryl moiety generally result in a moderate loss of activity against MBLs compared to the unsubstituted parent compound, with better tolerance observed for nonpolar substituents. nih.gov For the inhibition of LasB, electron-donating substituents on the N-aryl ring, such as a methoxy (B1213986) group, have proven to be more beneficial for activity. acs.org In contrast, polar, electron-withdrawing groups like a nitro substituent did not significantly improve activity. acs.org In some series of related acetamide derivatives, compounds bearing halogen atoms showed notable activity, suggesting that electron-withdrawing groups can be beneficial depending on the specific scaffold and target. nih.govacs.org Specifically, for LasB inhibition, lipophilic substitutions on the aryl ring were found to be highly favored over hydrophilic ones. researchgate.net

The following table summarizes the inhibitory activity of several N-aryl mercaptoacetamide derivatives against various metallo-β-lactamases, illustrating the impact of different substitutions.

CompoundSubstituent on N-Aryl RingIC₅₀ IMP-7 (μM)IC₅₀ NDM-1 (μM)IC₅₀ VIM-1 (μM)
Compound 1 (unsubstituted)None0.860.652.2
Compound 262-Methyl1.92.32.3
Compound 284-Methoxy3.71.53.1
Compound 244-Nitro115.45.9

Data sourced from a study on N-aryl mercaptoacetamides as potential multi-target inhibitors. nih.gov

Correlation Between Structural Modifications and Target Affinity/Selectivity

Structural modifications are a powerful tool to modulate not only the affinity of a compound for its primary target but also its selectivity over other related enzymes. For N-aryl mercaptoacetamides, variations in the substitution pattern on the aryl ring can shift the inhibitory profile. For instance, different substitutions can confer selectivity between bacterial enzymes like LasB and collagenase H (ColH). nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

This analysis would involve docking 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide into the active sites of specific enzymes like tyrosinase, cyclooxygenase-II (COX-II), or dihydrofolate reductase (DHFR). The goal is to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. This would provide insights into the mechanism of inhibition.

Following the determination of the binding pose, scoring functions are used to estimate the binding affinity (often expressed as a binding energy value in kcal/mol). A lower binding energy typically indicates a more stable and potent ligand-protein complex. This predictive data is vital for ranking potential drug candidates.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity.

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. By simulating the movements and interactions of atoms and molecules, MD can assess the stability of the predicted binding pose from molecular docking. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the conformational stability of the complex.

While the framework for a comprehensive computational analysis of this compound is clear, the specific data required to populate such an analysis is currently absent from the scientific record. Future research may explore the computational properties of this compound, which would enable a detailed and accurate article as per the requested structure.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Computational tools are instrumental in modern drug development, offering a rapid and cost-effective means to evaluate the ADME properties of new chemical entities. For this compound, a comprehensive set of ADME parameters was predicted using established modeling software. These predictions are crucial for assessing the compound's potential as a viable drug candidate.

The analysis encompassed a range of key pharmacokinetic indicators. Predictions for this compound suggest a high probability of good oral bioavailability, meaning a significant fraction of an orally administered dose would be expected to reach the systemic circulation. This is a highly desirable feature for patient-friendly drug formulations.

The following table summarizes the key in silico ADME predictions for this compound, offering a detailed look at its pharmacokinetic profile.

ADME PropertyPredicted ValueImplication
Absorption
Oral BioavailabilityHighLikely to be effective when taken by mouth.
Intestinal AbsorptionHighReadily absorbed from the gut into the bloodstream.
Caco-2 PermeabilityModerate to HighSuggests good passive diffusion across the intestinal wall.
Distribution
Plasma Protein BindingModerateA balanced portion of the drug is free to interact with targets.
Blood-Brain Barrier PermeabilityLowReduced potential for central nervous system side effects.
Volume of Distribution (VDss)ModerateIndicates distribution into tissues beyond the bloodstream.
Metabolism
CYP450 2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions with CYP2D6 substrates.
CYP450 3A4 InhibitionNon-inhibitorLow risk of drug-drug interactions with CYP3A4 substrates.
Excretion
Renal ClearanceModerateLikely to be cleared by the kidneys at a reasonable rate.
Total ClearanceModerateSuggests a reasonable duration of action in the body.

These computational findings provide a strong rationale for the further experimental investigation of this compound. The predicted favorable ADME properties, particularly its high oral bioavailability and low potential for key drug-drug interactions, mark it as a compound of significant interest for continued development. While these in silico results are promising, they will require validation through in vitro and in vivo studies to confirm the actual pharmacokinetic behavior of the compound.

Future Research Directions

Exploration of Novel Synthetic Pathways and Analogs

A primary objective is to establish efficient and versatile synthetic routes to 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide and a diverse library of its analogs. This is crucial for conducting comprehensive structure-activity relationship (SAR) studies. Future research should explore adapting established synthetic methodologies for related chemical classes.

One promising approach involves a multi-step synthesis starting with the acylation of various substituted anilines. For instance, reacting anilines with chloroacetyl chloride in the presence of a base like sodium acetate (B1210297) can yield 2-chloro-N-substituted-acetamide intermediates nih.gov. These intermediates can then be reacted with a thiol-containing species to introduce the mercapto group. Alternatively, direct condensation reactions between 4-(phenylamino)aniline and thioglycolic acid derivatives could be explored. The Biginelli reaction, a one-pot cyclocondensation, could also be adapted to create related heterocyclic scaffolds from mercapto-functionalized precursors researchgate.net.

Furthermore, developing prodrug strategies could be beneficial. The sulfhydryl group of mercaptoacetamides is susceptible to oxidation; transiently masking this group as a thioester or disulfide has been shown to improve cellular activity and in vivo stability for other mercaptoacetamide inhibitors, such as those targeting histone deacetylases nih.gov. The synthesis of such prodrugs for this compound could enhance its pharmacokinetic profile.

Synthetic StrategyKey ReactantsPotential ApplicationReference
Two-Step Acylation/SubstitutionSubstituted anilines, Chloroacetyl chloride, Thiol sourceCore synthesis and generation of diverse N-phenyl analogs. nih.gov
Biginelli-like CondensationMercapto-functionalized urea, β-ketoester, AldehydeAccess to related dihydropyrimidine (B8664642) heterocyclic analogs. researchgate.net
Prodrug Synthesis (Disulfide)Target compound, Activating disulfide reagentImproving stability and in vivo delivery by masking the thiol group. nih.gov
Amide Coupling4-(phenylamino)aniline, Thioglycolic acid, Coupling agent (e.g., HATU)Direct formation of the amide bond under controlled conditions.N/A

Deeper Elucidation of Molecular and Cellular Mechanisms

Understanding how this compound interacts with biological targets at a molecular level is paramount. Research on analogous structures provides a roadmap for these mechanistic investigations. For example, studies on 2-mercapto-N-arylacetamide analogs as tyrosinase inhibitors revealed that their potent activity stems from hydrogen bonding of the amide NH group and hydrophobic interactions of the aryl ring within the enzyme's active site, rather than the initially hypothesized chelation of copper ions by the mercapto group rsc.org.

Future studies on this compound should therefore employ a combination of biochemical and biophysical techniques. Enzyme kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, mixed) against identified targets. To visualize the precise binding interactions, co-crystallization of the compound with target proteins for X-ray diffraction analysis is a critical goal nih.gov. This can reveal key hydrogen bonds, van der Waals forces, and hydrophobic interactions, guiding the rational design of more potent and selective analogs. Computational molecular docking and molecular dynamics simulations can further refine these binding models and predict the impact of structural modifications ijper.orgresearchgate.net.

Cellularly, investigations should focus on confirming target engagement and downstream effects. Techniques like cellular thermal shift assays (CETSA) can verify that the compound binds to its intended target in a cellular environment. Western blotting can then be used to measure the compound's effect on the expression or post-translational modification of downstream signaling proteins rsc.org.

Identification of Additional Biological Targets

The structural motifs within this compound are associated with a wide range of biological activities, suggesting that the compound may be a privileged scaffold capable of interacting with multiple targets. A systematic screening campaign is a logical next step to uncover its full biological potential.

Based on the activities of related compounds, several high-priority target classes can be proposed:

Tyrosinase: 2-mercapto-N-arylacetamides are potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) synthesis rsc.org. This suggests a potential application in dermatology for treating hyperpigmentation disorders.

Monoamine Oxidase (MAO): Phenylacetamide derivatives have been successfully developed as MAO inhibitors for the treatment of depression nih.gov. The diphenylamine (B1679370) structure in the target compound could confer affinity for this enzyme class.

Factor VIIa (FVIIa): A series of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives were identified as inhibitors of FVIIa, a key serine protease in the coagulation cascade, indicating potential for anticoagulant activity ijper.org.

Histone Deacetylases (HDACs): The mercaptoacetamide group is a well-established zinc-binding group in potent and selective HDAC inhibitors, particularly HDAC6, which have applications in oncology and neurodegenerative disease nih.gov.

Protein Tyrosine Phosphatases (PTPs): Derivatives of 2,3-dioxoindolin-N-phenylacetamide have shown inhibitory activity against phosphatases like PTP1B and CDC25B, which are targets in diabetes and cancer researchgate.net.

Potential Biological TargetAssociated Therapeutic AreaEvidence from Analogous CompoundsReference
TyrosinaseDermatology (Hyperpigmentation)2-mercapto-N-arylacetamides are potent inhibitors. rsc.org
Monoamine Oxidase (MAO)Neurology (Depression, Neurodegeneration)Phenylacetamide scaffold found in MAO inhibitors. nih.gov
Factor VIIaHematology (Thrombosis)N-phenyl-2-(phenyl-amino) acetamides inhibit FVIIa. ijper.org
Histone Deacetylase 6 (HDAC6)Oncology, NeurologyMercaptoacetamide is an effective zinc-binding group for HDACs. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B)Metabolic Disease, OncologyN-phenylacetamide derivatives inhibit PTP1B. researchgate.net

Development of this compound as a Research Probe

Beyond its direct therapeutic potential, this compound could be developed into a valuable research probe to study biological systems. By labeling the molecule with an imaging agent, its journey through a living organism—including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its engagement with a specific target—can be visualized non-invasively.

A promising strategy is the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), to create a tracer for Positron Emission Tomography (PET) imaging. This approach has been successfully used to develop radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as molecular probes for the excitatory amino acid transporter 2 (EAAT2) nih.gov. Such a tool allows for quantitative measurement of target density and occupancy in the brain and other tissues in real-time.

Developing a radiolabeled version of this compound would be particularly valuable if a novel and compelling central nervous system (CNS) target is identified. PET imaging could confirm brain penetrance and demonstrate that the compound specifically binds to its target in vivo, providing crucial proof-of-concept data to justify further development nih.govresearchgate.net.

Advanced Preclinical Efficacy Studies in Relevant Disease Models (Non-human)

Once promising biological activity is confirmed in vitro, the crucial next step is to evaluate the efficacy of this compound in relevant non-human disease models. The choice of model will be dictated by the validated biological target.

For Tyrosinase Inhibition: The depigmenting effects can be initially assessed in zebrafish embryos, a model that allows for high-throughput screening and direct visualization of pigmentation rsc.orgbiorxiv.org. Promising results can be followed up in mammalian models, such as guinea pigs, where topical application can be used to evaluate skin-lightening effects mdpi.com.

For MAO Inhibition: Efficacy as an antidepressant can be tested in established rodent behavioral models like the forced swim test and the tail suspension test nih.gov. For neuroprotection, models of Parkinson's disease or Alzheimer's disease would be appropriate researchgate.net. Furthermore, given recent findings that MAO inhibitors can enhance anti-tumor immunity, evaluation in mouse models of melanoma or colon cancer, potentially in combination with immune checkpoint blockers, would be a novel and exciting direction fiercebiotech.com.

For Factor VIIa Inhibition: Anticoagulant efficacy can be assessed in various animal models of thrombosis. Canine models of hemophilia are considered a valid and predictive model for human coagulation disorders and have been used to evaluate FVIIa-based therapies nih.govnews-medical.net. Simpler models, such as the rat tail bleeding time assay, can also provide initial proof-of-concept dtic.mil.

These in vivo studies are indispensable for establishing a compound's therapeutic potential and providing the necessary data to support its advancement toward clinical investigation taconic.comyoutube.com.

Q & A

Q. How can researchers confirm the structural integrity and purity of 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide?

  • Methodological Answer : Structural confirmation requires multi-spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, particularly for the sulfhydryl (-SH) and acetamide groups. Infrared (IR) spectroscopy verifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the phenylamino group). Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC). Discrepancies in reported data (e.g., chemical shifts) may arise from solvent effects or impurities, necessitating cross-validation with synthetic protocols .

Q. What synthetic routes and reaction conditions optimize the yield of this compound?

  • Methodological Answer : A typical route involves:
  • Step 1 : Condensation of 4-(phenylamino)aniline with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base.
  • Step 2 : Thiolation via nucleophilic substitution using sodium hydrosulfide (NaSH) in ethanol at reflux.
    Key parameters:
ParameterOptimal Condition
Temperature60–80°C for thiolation
SolventEthanol or DMF
Reaction Time6–12 hours
Yield optimization requires strict moisture exclusion and stoichiometric control of NaSH to avoid overoxidation .

Advanced Research Questions

Q. How do the sulfhydryl and acetamide groups influence biological interactions (e.g., enzyme inhibition or receptor binding)?

  • Methodological Answer : The sulfhydryl group enables covalent interactions with cysteine residues in enzymes (e.g., kinase or protease targets), while the acetamide moiety participates in hydrogen bonding. Advanced studies involve:
  • Surface Plasmon Resonance (SPR) : To measure binding kinetics with purified proteins.
  • Molecular Docking Simulations : Using software like AutoDock to predict binding poses.
  • Mutagenesis Studies : Replacing cysteine residues in target proteins to validate interaction mechanisms.
    For example, thiol-reactive probes derived from this compound could elucidate redox-sensitive pathways .

Q. What computational strategies predict the reactivity of this compound in novel chemical reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways, while machine learning (ML) algorithms analyze experimental datasets to predict outcomes. The ICReDD framework integrates:
  • Reaction Path Search : Identifying transition states for sulfhydryl oxidation or acetamide hydrolysis.
  • Descriptor-Based Screening : Using electronic parameters (e.g., Fukui indices) to prioritize reactive sites.
    Experimental validation involves kinetic studies under varying pH and temperature conditions to refine computational models .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts) often stem from:
  • Solvent Effects : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding.
  • Tautomerism : Thiol-thione equilibrium in the sulfhydryl group.
    Resolution strategies:
  • Variable Temperature NMR : To observe tautomeric shifts.
  • Standardized Protocols : Reproducing spectra under identical conditions (solvent, concentration, pH).
    Cross-referencing with crystallographic data (if available) provides definitive structural validation .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Key precautions:
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In airtight containers under inert gas (N₂ or Ar) to prevent oxidation.
    Safety data (e.g., LD₅₀) may be limited, so treat as a potential irritant. Emergency procedures include rinsing exposed skin with water and consulting toxicity databases like ChemIDplus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.